molecular formula C14H10ClF3N2O2S B3892038 4-chloro-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzenesulfonohydrazide

4-chloro-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzenesulfonohydrazide

Cat. No.: B3892038
M. Wt: 362.8 g/mol
InChI Key: QFRDUGNIXDGRQS-DJKKODMXSA-N
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Description

4-chloro-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzenesulfonohydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonohydrazide group, a trifluoromethyl group, and a chloro-substituted benzene ring, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzenesulfonohydrazide typically involves the condensation reaction between 4-chlorobenzenesulfonohydrazide and 2-(trifluoromethyl)benzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzenesulfonohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzenesulfonohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonohydrazide group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-(trifluoromethyl)phenyl isocyanate
  • N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
  • 4-chloro-2-(trifluoromethyl)phenylboronic acid

Uniqueness

4-chloro-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzenesulfonohydrazide is unique due to its combination of a sulfonohydrazide group with a trifluoromethyl-substituted benzene ring. This structural arrangement imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-chloro-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2O2S/c15-11-5-7-12(8-6-11)23(21,22)20-19-9-10-3-1-2-4-13(10)14(16,17)18/h1-9,20H/b19-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRDUGNIXDGRQS-DJKKODMXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzenesulfonohydrazide

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